LogP Differential: Hydrophilicity Advantage of the N,N-Dimethyl Analog
The calculated partition coefficient (XLogP3/XLogP3-AA) reveals a substantial difference in lipophilicity between the N,N-dimethyl and N,N-diethyl analogs. 5-bromo-N,N-dimethylpicolinamide exhibits a LogP of 0.2 [1], indicating significantly higher aqueous solubility and a lower potential for non-specific binding compared to its diethyl counterpart, 5-bromo-N,N-diethylpicolinamide, which has a LogP of 2.3261 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.2 (XLogP3) |
| Comparator Or Baseline | 5-bromo-N,N-diethylpicolinamide: 2.3261 (computed) |
| Quantified Difference | ~10.6-fold difference in lipophilicity (logarithmic scale) |
| Conditions | Computed property (XLogP3/XLogP3-AA) from PubChem [1] and Molbase [2]. |
Why This Matters
This 10-fold difference in lipophilicity is a critical selection criterion for lead optimization in drug discovery, where the N,N-dimethyl compound's lower LogP may translate to improved solubility and a better pharmacokinetic profile for certain targets.
- [1] PubChem. (2025). 5-Bromo-N,N-dimethylpicolinamide (CID: 22831618). National Library of Medicine. View Source
- [2] Molbase. (n.d.). 5-Bromo-N,N-diethylpicolinamide. (Accessed 2026). View Source
